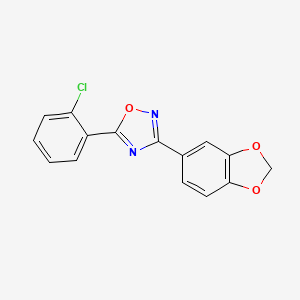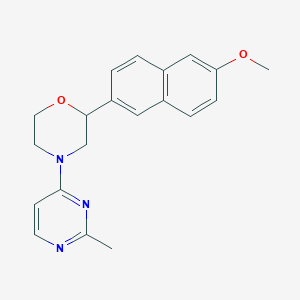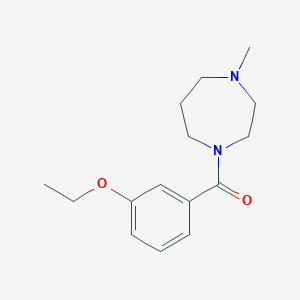![molecular formula C9H8Cl2O2S B5379115 1-[(2,2-dichlorovinyl)sulfonyl]-4-methylbenzene CAS No. 30749-26-9](/img/structure/B5379115.png)
1-[(2,2-dichlorovinyl)sulfonyl]-4-methylbenzene
描述
1-[(2,2-dichlorovinyl)sulfonyl]-4-methylbenzene, commonly known as DCMF, is a synthetic chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
科学研究应用
DCMF has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DCMF has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, DCMF has been used as a building block for the synthesis of new materials with interesting properties. In environmental science, DCMF has been studied as a potential pollutant due to its persistence in the environment.
作用机制
The mechanism of action of DCMF is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
DCMF has been shown to have both biochemical and physiological effects. Biochemically, DCMF has been shown to inhibit the activity of DNA polymerase and topoisomerase enzymes, which are essential for DNA synthesis and repair. Physiologically, DCMF has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using DCMF in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, DCMF is also highly toxic and must be handled with care. Additionally, its persistence in the environment may pose a risk to laboratory workers and the environment.
未来方向
There are several future directions for research on DCMF. One area of interest is the development of new anticancer agents based on the structure of DCMF. Another area of interest is the synthesis of new materials using DCMF as a building block. Finally, the environmental impact of DCMF and its potential for remediation should be further investigated.
In conclusion, DCMF is a synthetic chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DCMF is needed to fully understand its potential and limitations.
合成方法
DCMF can be synthesized through a multi-step process starting from 4-methylbenzene. The first step involves the chlorination of 4-methylbenzene to form 1-chloro-4-methylbenzene. This intermediate is then reacted with thionyl chloride to produce 1-(chlorosulfonyl)-4-methylbenzene. Finally, the addition of 2,2-dichloroethene to 1-(chlorosulfonyl)-4-methylbenzene yields DCMF.
属性
IUPAC Name |
1-(2,2-dichloroethenylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFAPRPRHJTPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234870 | |
| Record name | 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30749-26-9 | |
| Record name | 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30749-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-dimethyl-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5379036.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile](/img/structure/B5379050.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5379061.png)
![N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea](/img/structure/B5379063.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379079.png)
![3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5379085.png)

![5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine](/img/structure/B5379096.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5379103.png)
![1-tert-butyl-N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B5379110.png)


